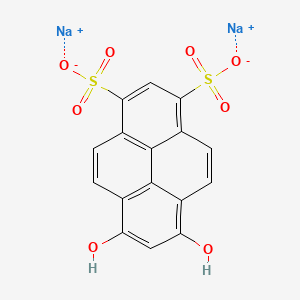![molecular formula C19H21NS B12418068 (3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine is a complex organic compound with a unique structure. This compound features a benzocbenzothiepin core, which is a fused bicyclic system containing sulfur. The presence of deuterium atoms in the N-(trideuteriomethyl) group makes it particularly interesting for various scientific applications, including studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine typically involves multiple steps. One common approach is to start with the benzocbenzothiepin core, which can be synthesized through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the deuterated methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Deuterated methylamine in the presence of a suitable base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a model compound for studying isotopic effects and reaction mechanisms.
Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential therapeutic properties and as a tool for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups.
Benzotrifluoride: Another compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
What sets (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine apart is the presence of the benzocbenzothiepin core and the deuterated methyl group. These features make it particularly valuable for isotopic labeling studies and provide unique chemical and biological properties.
Propriétés
Formule moléculaire |
C19H21NS |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-/i1D3 |
Clé InChI |
PHTUQLWOUWZIMZ-QRYZPGCSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)


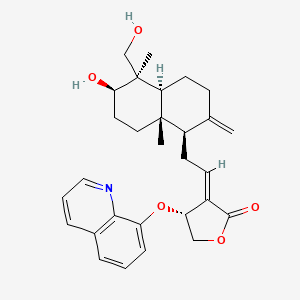
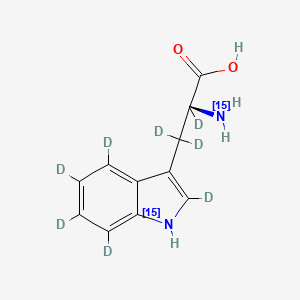

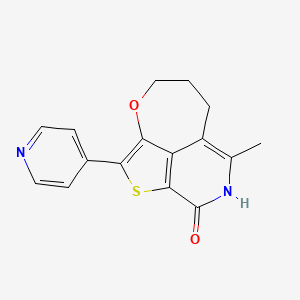

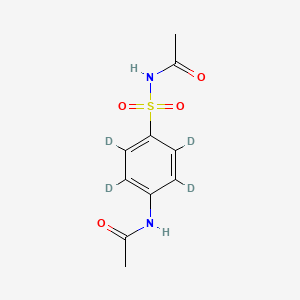

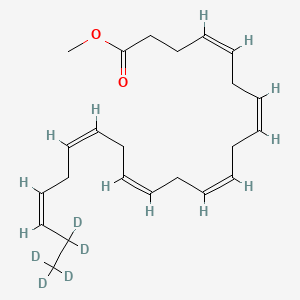
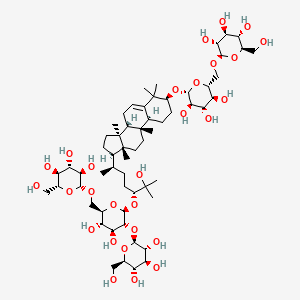
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
